![molecular formula C21H21ClN4O3 B2541832 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide CAS No. 1286709-37-2](/img/structure/B2541832.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide” is a complex organic compound. It has been mentioned in the context of antitumor evaluations .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, in one study, the molecules were held together by intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of certain compounds involved a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the molecules were held together by intermolecular interactions .Scientific Research Applications
Herbicide Activity
Chloroacetamides, including compounds similar in structure to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, have been studied for their herbicidal activity. Specifically, chloroacetamides are selective pre-emergent or early post-emergent herbicides used in various crops. They control annual grasses and broad-leaved weeds in cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane. This highlights their potential utility in agricultural settings for weed management (Weisshaar & Böger, 1989).
Antipsychotic Potential
Compounds structurally related to the chemical have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mechanism suggests potential applications in the treatment of psychosis. Antipsychotic agents that do not bind to D2 dopamine receptors could offer a new therapeutic avenue with possibly fewer side effects associated with conventional antipsychotics (Wise et al., 1987).
Antimicrobial and Anti-inflammatory Agents
Recent research has focused on synthesizing novel compounds with antimicrobial and anti-inflammatory properties. Pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been evaluated for these biological activities. Such studies underscore the potential of compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide to serve as scaffolds for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Anticonvulsant Activity
Alkanamide derivatives, incorporating pyrazole and other heterocyclic rings, have been synthesized and assessed for anticonvulsant activity. This research avenue illustrates the broader neuropharmacological potential of such compounds, which might include N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, in treating seizure disorders (Tarikogullari et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-25(2)21-17(15-4-6-16(22)7-5-15)11-26(24-21)12-20(27)23-10-14-3-8-18-19(9-14)29-13-28-18/h3-9,11H,10,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJHRJTBITZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide |
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